molecular formula C23H39N7S B12773727 2-tert-Butyl-4-(4-(3-((4-methyl-5-methyl-4H-(1,2,4)triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-tert-butylpyrimidine CAS No. 803682-75-9

2-tert-Butyl-4-(4-(3-((4-methyl-5-methyl-4H-(1,2,4)triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-tert-butylpyrimidine

Cat. No.: B12773727
CAS No.: 803682-75-9
M. Wt: 445.7 g/mol
InChI Key: HDGITSHIVRTFPZ-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-(4-(3-((4-methyl-5-methyl-4H-(1,2,4)triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-tert-butylpyrimidine is a complex organic compound that features a pyrimidine core substituted with tert-butyl groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4-(4-(3-((4-methyl-5-methyl-4H-(1,2,4)triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-tert-butylpyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Formation of the Triazole Moiety: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyrimidine core, potentially leading to ring-opening or hydrogenation products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives, hydrogenated pyrimidine derivatives.

    Substitution Products: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties can be explored for therapeutic applications. It may exhibit activity against specific targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in catalysis and other chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-(4-(3-((4-methyl-5-methyl-4H-(1,2,4)triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-tert-butylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-tert-Butyl-4-(4-(3-(triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-tert-butylpyrimidine
  • **2-tert-Butyl-4-(4-(3-(triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-methylpyrimidine
  • **2-tert-Butyl-4-(4-(3-(triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-ethylpyrimidine

Uniqueness

The uniqueness of 2-tert-Butyl-4-(4-(3-((4-methyl-5-methyl-4H-(1,2,4)triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-tert-butylpyrimidine lies in its specific substitution pattern and the presence of both tert-butyl and triazole moieties. These features confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

803682-75-9

Molecular Formula

C23H39N7S

Molecular Weight

445.7 g/mol

IUPAC Name

2,4-ditert-butyl-6-[4-[3-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]propyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C23H39N7S/c1-17-26-27-21(28(17)8)31-15-9-10-29-11-13-30(14-12-29)19-16-18(22(2,3)4)24-20(25-19)23(5,6)7/h16H,9-15H2,1-8H3

InChI Key

HDGITSHIVRTFPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)SCCCN2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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